

Application Note: Analytical HPLC Method Development for 2-bromo-N-phenethylbenzenesulfonamide

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Compound of Interest

Compound Name: 2-bromo-N-phenethylbenzenesulfonamide

Cat. No.: B1274951

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Introduction

2-bromo-N-phenethylbenzenesulfonamide is a sulfonamide derivative with potential applications in pharmaceutical and chemical research.^[1] Accurate and reliable analytical methods are crucial for its quantification in various stages of drug development and quality control. This application note details a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of **2-bromo-N-phenethylbenzenesulfonamide**. The method is designed to be simple, accurate, and precise, making it suitable for routine analysis.

Physicochemical Properties of 2-bromo-N-phenethylbenzenesulfonamide^[1]

Property	Value
IUPAC Name	2-bromo-N-(2-phenylethyl)benzenesulfonamide
Molecular Formula	C ₁₄ H ₁₄ BrNO ₂ S
Molecular Weight	340.24 g/mol
CAS Number	849141-69-1

Experimental Protocols

1. Materials and Reagents

- **2-bromo-N-phenethylbenzenesulfonamide** reference standard
- Acetonitrile (HPLC grade)
- Methanol (HPLC grade)
- Water (HPLC grade, filtered and degassed)
- Formic acid (analytical grade)
- 0.45 µm syringe filters

2. Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is used. The following table summarizes the optimized chromatographic conditions.

Parameter	Condition
HPLC System	Agilent 1260 Infinity II or equivalent
Column	C18, 4.6 x 150 mm, 5 µm
Mobile Phase	A: 0.1% Formic acid in Water B: Acetonitrile
Gradient	0-10 min: 60% B 10-12 min: 60-80% B 12-15 min: 80% B 15-16 min: 80-60% B 16-20 min: 60% B
Flow Rate	1.0 mL/min
Column Temperature	30 °C
Injection Volume	10 µL
Detection Wavelength	254 nm
Run Time	20 minutes

3. Preparation of Standard Solutions

- Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of **2-bromo-N-phenethylbenzenesulfonamide** reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with methanol.
- Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

4. Sample Preparation

- Accurately weigh the sample containing **2-bromo-N-phenethylbenzenesulfonamide** and transfer it to a suitable volumetric flask.
- Add a portion of the diluent (methanol or mobile phase) and sonicate for 15 minutes to ensure complete dissolution.
- Dilute to the final volume with the diluent.
- Filter the solution through a 0.45 µm syringe filter before injection into the HPLC system.

Method Validation Summary

The developed HPLC method was validated for linearity, precision, and accuracy. The results are summarized in the tables below.

Linearity

Concentration (µg/mL)	Peak Area (arbitrary units)
1	15,234
5	76,170
10	151,980
25	380,500
50	759,900
100	1,521,000
Correlation Coefficient (r^2)	0.9998

Precision

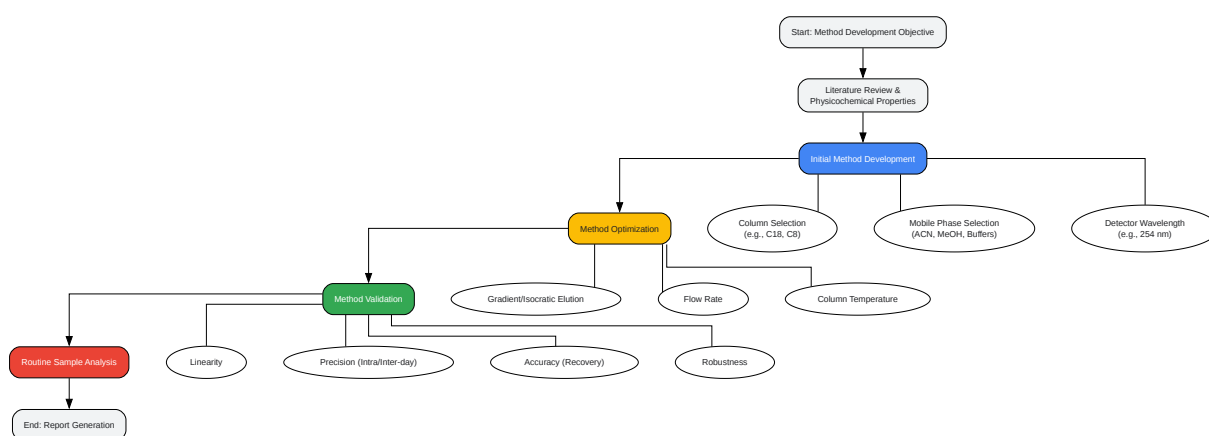
Concentration (µg/mL)	Intra-day Precision (%RSD, n=6)	Inter-day Precision (%RSD, n=6)
10	1.2	1.8
50	0.8	1.3
100	0.5	0.9

Accuracy (Recovery)

Spiked Concentration (µg/mL)	Measured Concentration (µg/mL)	Recovery (%)
10	9.9	99.0
50	50.4	100.8
100	99.5	99.5

Workflow Diagram

The following diagram illustrates the overall workflow for the analytical HPLC method development and validation of **2-bromo-N-phenethylbenzenesulfonamide**.



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Caption: HPLC Method Development and Validation Workflow.

Conclusion

The developed RP-HPLC method provides a reliable and efficient means for the quantitative analysis of **2-bromo-N-phenethylbenzenesulfonamide**. The method is validated to be linear, precise, and accurate over a wide concentration range. This application note serves as a comprehensive guide for researchers and scientists involved in the analysis of this compound. Further validation for parameters such as robustness and specificity may be required depending on the specific application and regulatory requirements.[2][3]

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References

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